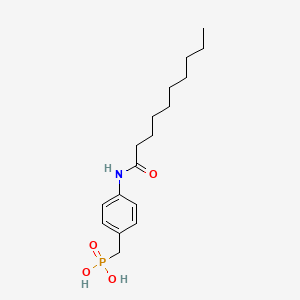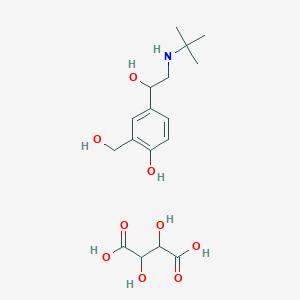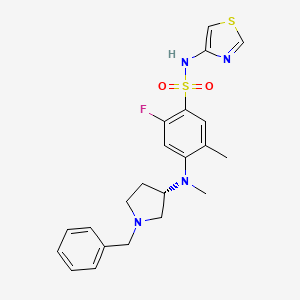![molecular formula C17H22BrNO3 B11934394 (1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)
(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,12R,14R)-9-metoxi-4-metil-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;bromhidrato es un compuesto orgánico complejo con una estructura tetracyclica única. Este compuesto se caracteriza por sus grupos metoxi y metil, así como por su marco tetracyclico oxa-aza. Es de interés en varios campos de la investigación científica debido a sus potenciales actividades biológicas y propiedades químicas.
Métodos De Preparación
La síntesis de (1S,12R,14R)-9-metoxi-4-metil-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;bromhidrato implica múltiples pasos, que típicamente comienzan con moléculas orgánicas más simples. La ruta sintética a menudo incluye:
Formación del núcleo tetracyclico: Esto se logra mediante una serie de reacciones de ciclización.
Introducción de grupos funcionales: Los grupos metoxi y metil se introducen mediante reactivos y condiciones específicas.
Purificación y aislamiento: El compuesto final se purifica utilizando técnicas como la cromatografía.
Los métodos de producción industrial pueden implicar la optimización de estos pasos para aumentar el rendimiento y reducir los costes, empleando a menudo catalizadores y procesos automatizados.
Análisis De Reacciones Químicas
(1S,12R,14R)-9-metoxi-4-metil-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;bromhidrato experimenta diversas reacciones químicas, entre ellas:
Oxidación: Esta reacción puede modificar los grupos funcionales, utilizando a menudo agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica o electrófila pueden introducir nuevos grupos funcionales, utilizando reactivos como haluros de alquilo o ácidos.
Los principales productos formados dependen de los reactivos y condiciones específicas utilizados en estas reacciones.
Aplicaciones Científicas De Investigación
Este compuesto tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Los estudios investigan sus potenciales actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: La investigación explora su potencial como agente terapéutico.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo por el cual (1S,12R,14R)-9-metoxi-4-metil-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;bromhidrato ejerce sus efectos implica la interacción con dianas moleculares específicas. Estas dianas podrían incluir enzimas, receptores u otras proteínas, lo que llevaría a la modulación de las vías biológicas. Las vías y dianas exactas dependen de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
Los compuestos similares incluyen otras estructuras tetracyclicas con grupos metoxi y metil. Estos compuestos pueden compartir algunas propiedades químicas pero difieren en sus actividades biológicas y aplicaciones específicas. Algunos ejemplos de compuestos similares son:
- (1S,12S,14R)-14-metoxi-4-metil-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-ol .
- (1S,12S,14R)-9-metoxi-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-il (3S)-3-acetoxibutirato .
Estas comparaciones ponen de manifiesto la singularidad de (1S,12R,14R)-9-metoxi-4-metil-11-oxa-4-azatetracyclo[86101,12
Propiedades
Fórmula molecular |
C17H22BrNO3 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14+,17-;/m0./s1 |
Clave InChI |
QORVDGQLPPAFRS-ZZEFLOQXSA-N |
SMILES isomérico |
CN1CC[C@@]23C=C[C@@H](C[C@H]2OC4=C(C=CC(=C34)C1)OC)O.Br |
SMILES canónico |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[4-[[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]benzamide;methanesulfonic acid](/img/structure/B11934327.png)

![9H-fluoren-9-ylmethyl N-[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11934332.png)
![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)


![(E)-3-[2-(4-methylpiperazin-1-yl)quinolin-3-yl]-1-[4-[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]phenyl]prop-2-en-1-one](/img/structure/B11934353.png)

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)
![(E)-6-[(3S,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B11934365.png)
![2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B11934388.png)

![(3-(1H-Tetrazol-5-yl)phenyl)(5-(4-methoxyphenyl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)methanone](/img/structure/B11934398.png)
